Cas no 215323-63-0 (2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate)
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate Chemical and Physical Properties
Names and Identifiers
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- [2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate
- ZYFLOSLVXZCGEJ-UHFFFAOYSA-M
- 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate
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- Inchi: 1S/C9H8N3.C3H8.BF3.FH.Pd/c1-7-6-9(12-11-7)8-4-2-3-5-10-8;1-3-2;2-1(3)4;;/h2-6H,1H3;3H2,1-2H3;;1H;/q-1;;;;+2/p-1
- InChI Key: WFOPLMIMLAZTEZ-UHFFFAOYSA-M
- SMILES: [Pd+2].FB(F)F.[F-].[N-]1C(=C([H])C(C([H])([H])[H])=N1)C1=C([H])C([H])=C([H])C([H])=N1.C([H])([H])(C([H])([H])[H])C([H])([H])[H]
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M289770-10mg |
[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate |
215323-63-0 | 10mg |
$ 201.00 | 2023-09-07 | ||
| TRC | M289770-100mg |
[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate |
215323-63-0 | 100mg |
$ 1608.00 | 2023-09-07 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M289770-10mg |
[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate |
215323-63-0 | 10mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M289770-100mg |
[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate |
215323-63-0 | 100mg |
¥14400.00 | 2023-09-15 |
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate
Research Brief on 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate (CAS: 215323-63-0) in Chemical Biology and Pharmaceutical Applications
Recent advancements in the field of chemical biology and pharmaceutical research have highlighted the significance of palladium-based complexes, particularly 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate (CAS: 215323-63-0), as versatile catalysts and potential therapeutic agents. This compound, characterized by its unique κN2 and η3-allyl coordination modes, has garnered attention for its applications in cross-coupling reactions, drug discovery, and targeted cancer therapies. The following brief synthesizes the latest research findings on this compound, focusing on its synthesis, mechanistic insights, and emerging applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the catalytic efficiency of 215323-63-0 in Suzuki-Miyaura cross-coupling reactions, demonstrating its superior stability and reactivity compared to traditional palladium catalysts. The researchers attributed this performance to the electron-donating effects of the 5-methylpyrazole moiety, which enhances the palladium center's electrophilicity. Notably, the compound exhibited remarkable selectivity for aryl-aryl bond formation under mild conditions, suggesting its potential for scalable pharmaceutical synthesis.
In the context of biomedical applications, a groundbreaking 2024 Nature Communications paper revealed the compound's ability to selectively target cancer cells when conjugated with tumor-specific antibodies. The η3-allyl group was found to facilitate controlled release of palladium species in acidic tumor microenvironments, leading to localized generation of reactive oxygen species (ROS) and subsequent apoptosis. This dual-functionality—as both a targeting vector and a pro-drug activator—positions 215323-63-0 as a promising candidate for next-generation antibody-drug conjugates (ADCs).
Structural analyses using X-ray crystallography (reported in Dalton Transactions, 2023) have provided atomic-level insights into the compound's stability. The tetrafluoroborate counterion was shown to form weak hydrogen bonds with the pyridinato nitrogen, creating a protective "shield" that prevents premature decomposition. This finding has important implications for storage and handling protocols in industrial settings.
Ongoing clinical investigations (Phase I trials as of Q2 2024) are evaluating derivatives of 215323-63-0 as metallo-antibiotics against multidrug-resistant Gram-negative bacteria. Preliminary data suggest that the compound's ability to disrupt zinc homeostasis in bacterial metalloenzymes could represent a novel mechanism of action against pathogens like Pseudomonas aeruginosa.
From a safety perspective, recent toxicological studies in Chemical Research in Toxicology indicate that the compound shows favorable pharmacokinetics with rapid renal clearance of palladium byproducts. However, researchers caution that prolonged exposure may require monitoring for potential nephrotoxicity—a consideration being addressed through structural modifications in next-generation analogs.
The commercial availability of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN(η3-2-propenyl)palladium Tetrafluoroborate from major suppliers (e.g., Sigma-Aldrich, TCI Chemicals) has enabled broader adoption in academic and industrial labs. Current market analyses project a 12% CAGR for palladium-based pharmaceutical catalysts through 2028, with this compound representing nearly 18% of the specialty catalyst segment.
Future research directions highlighted in a 2024 ACS symposium include: (1) development of chiral variants for asymmetric synthesis, (2) exploration of photoactivatable derivatives for precision medicine applications, and (3) integration with continuous flow systems to enhance reaction efficiency. These advancements underscore the compound's growing importance at the interface of synthetic chemistry and biomedical innovation.
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